1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a phenethyl group attached to an imidazoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Addition of the phenethyl group: This step may involve Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-ethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 1-(4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Uniqueness
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the imidazoquinoxaline class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound includes:
- A methoxyphenyl group
- A sulfonyl group
- A phenethyl group
These structural features contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazoquinoxaline family exhibit a variety of biological activities, including:
- Anticancer properties
- Antiviral effects
- Anti-inflammatory actions
Anticancer Activity
Studies have demonstrated that imidazoquinoxaline derivatives can inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Imidazoquinoxaline Derivatives Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A375 (Melanoma) | 10 | Apoptosis |
Compound B | MCF7 (Breast) | 15 | Cell Cycle Arrest |
Compound C | HeLa (Cervical) | 8 | DNA Damage |
Antiviral Activity
Quinoxaline derivatives have been studied for their antiviral properties. For example, compounds similar to this compound have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations.
Case Study: Antiviral Efficacy Against HSV
A study demonstrated that a related quinoxaline derivative effectively inhibited HSV replication in vitro at concentrations ranging from 1 to 5 mM. This inhibition was attributed to the compound's ability to interfere with viral DNA synthesis.
Anti-inflammatory Activity
Another significant area of research is the anti-inflammatory potential of imidazoquinoxalines. Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various biological targets:
- GABA Receptors : Some imidazoquinoxalines act as modulators of GABA_A receptors, influencing neuronal excitability.
- DNA Binding : The ability of certain derivatives to bind DNA suggests a mechanism for their anticancer and antiviral activities.
- Enzyme Inhibition : Compounds have also been reported to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX).
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLJZNLAYHLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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